molecular formula C9H13BrN2O2S2 B12227069 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane

Cat. No.: B12227069
M. Wt: 325.3 g/mol
InChI Key: CXRAIDIJRYQVIW-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane is a chemical compound that features a bromothiophene moiety attached to a sulfonyl group, which is further connected to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as chlorosulfonic acid, to form 5-bromothiophen-2-sulfonyl chloride.

    Formation of 1,4-Diazepane: The final step involves the reaction of 5-bromothiophen-2-sulfonyl chloride with 1,4-diazepane under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., K2CO3, Na2CO3).

Major Products

    Substitution Reactions: Substituted thiophene derivatives.

    Oxidation and Reduction: Sulfoxides and sulfones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced conductivity or stability.

    Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfonylation and diazepane moieties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the diazepane ring can interact with hydrophobic pockets in the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromothiophen-2-yl)sulfonyl]piperazine hydrochloride
  • 1-[(5-Bromothien-2-yl)sulfonyl]piperazine

Uniqueness

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane is unique due to the presence of the 1,4-diazepane ring, which can confer distinct pharmacological and chemical properties compared to similar compounds with different ring systems, such as piperazine. This uniqueness can be leveraged to design compounds with specific biological activities or material properties.

Biological Activity

1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9_9H14_{14}BrClN2_2O2_2S2_2
  • Molecular Weight : 361.7 g/mol
  • CAS Number : 1365836-42-5
  • IUPAC Name : 1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane; hydrochloride

Research indicates that compounds based on the diazepane scaffold exhibit significant biological activity through various mechanisms. Specifically, they have been identified as potent inhibitors of bromodomain-containing proteins involved in gene transcriptional activation, which is critical in cancer and inflammatory processes . The sulfonyl group in this compound enhances its interaction with biological targets, potentially leading to improved efficacy.

Biological Activities

  • Antitumor Activity :
    • Diazepine derivatives have shown promise as anticancer agents. For instance, compounds similar to this compound have demonstrated inhibitory effects on several cancer cell lines by modulating key signaling pathways.
    • A study highlighted that diazepine-based inhibitors effectively target bromodomains associated with oncogenic transcription factors, thereby reducing tumor growth in preclinical models .
  • Anti-inflammatory Effects :
    • The compound's ability to inhibit specific pathways related to inflammation suggests potential applications in treating inflammatory diseases. Research has indicated that similar diazepine compounds can reduce the expression of pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The presence of the bromothiophen moiety may contribute to enhanced activity against various bacterial strains.

Case Study 1: Anticancer Efficacy

A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential. The study also explored the synergistic effects when combined with established chemotherapeutics like doxorubicin, revealing enhanced efficacy and reduced side effects .

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of similar diazepane derivatives in a murine model of acute inflammation. The results showed that treatment with these compounds led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting their potential utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity in MCF-7 and MDA-MB-231 cells
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
AntimicrobialPotential activity against bacterial strains

Properties

Molecular Formula

C9H13BrN2O2S2

Molecular Weight

325.3 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-1,4-diazepane

InChI

InChI=1S/C9H13BrN2O2S2/c10-8-2-3-9(15-8)16(13,14)12-6-1-4-11-5-7-12/h2-3,11H,1,4-7H2

InChI Key

CXRAIDIJRYQVIW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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